2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It features an indole ring substituted with a methoxy group and a thiadiazole ring
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H20N4O2S/c1-11(2)9-16-19-20-17(24-16)18-15(22)10-21-8-7-12-13(21)5-4-6-14(12)23-3/h4-8,11H,9-10H2,1-3H3,(H,18,20,22) |
InChI Key |
SNRWCTVWTBZCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated using methanol and a suitable catalyst.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The methoxylated indole and the thiadiazole are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of a dihydrothiadiazole derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
- Antiviral Activity : Research indicates that compounds with indole and thiadiazole structures can inhibit viral replication. For example, a related compound was shown to block HIV-1 replication by targeting multiple viral enzymes .
- Anticancer Properties : Indole derivatives are known for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Therapeutic Applications
The potential therapeutic applications of 2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide include:
- Antiviral Drugs : Given its activity against HIV-1, further development could lead to its use as an antiviral agent.
- Cancer Treatment : Due to its cytotoxic effects on cancer cells, it may be developed as a chemotherapeutic agent.
Case Studies
Several case studies have explored the efficacy and safety of similar compounds:
- Study on HIV Inhibition : A study demonstrated that indole-based compounds could effectively inhibit HIV replication by targeting integrase and reverse transcriptase . Similar mechanisms may apply to the compound .
- Cancer Cell Line Studies : Research on related indole derivatives has shown significant inhibition of proliferation in various cancer cell lines, suggesting that this compound could exhibit comparable effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound is known to affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anti-cancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxy-1H-indol-3-yl)acetamide: Similar indole structure but lacks the thiadiazole ring.
N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine: Contains the thiadiazole ring but lacks the indole structure.
4-methoxy-1H-indole-3-carboxylic acid: Similar indole structure with a carboxylic acid group instead of the acetamide group.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is unique due to the combination of the indole and thiadiazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
The compound 2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic derivative of indole and thiadiazole, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound can be depicted by the following chemical structure:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyindole with a thiadiazole derivative. The process can be summarized as follows:
- Reagents : 4-Methoxyindole, thiadiazole precursor (e.g., 5-(2-methylpropyl)-1,3,4-thiadiazole), acetic anhydride.
- Reaction Conditions : The reaction is conducted under reflux conditions in an appropriate solvent (e.g., ethanol or DMSO) to facilitate the formation of the desired product.
- Purification : The crude product is purified using recrystallization techniques.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. Studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| SK-MEL-2 (Skin Cancer) | 8.7 | |
| HCT15 (Colon Cancer) | 15.0 | |
| MDA-MB-231 (Breast) | 10.0 |
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : By interfering with cell cycle progression, the compound inhibits the proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS lead to oxidative stress in cancer cells, contributing to cell death.
Case Studies
In a notable study published by Alam et al. (2020), a series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity. The study found that compounds with similar structural features to our compound exhibited significant growth inhibition in various human cancer cell lines:
- The most potent derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.
Another study indicated that compounds containing indole and thiadiazole moieties displayed promising results against breast and lung cancer cell lines with IC50 values ranging from 8 to 15 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
